Molecular weight and formula of 2-Ethoxy-4-((methylamino)methyl)phenol
Molecular weight and formula of 2-Ethoxy-4-((methylamino)methyl)phenol
Molecular Identity & Stoichiometry
The compound 2-Ethoxy-4-((methylamino)methyl)phenol is a secondary amine derivative of ethylvanillin. Structurally, it belongs to the class of benzylamines and serves as a critical bioisostere to vanillylamine intermediates used in the synthesis of capsaicinoids and TRPV1 ligands.
Core Physicochemical Data
The following data establishes the baseline for stoichiometric calculations and mass spectrometry calibration.
| Property | Value | Notes |
| IUPAC Name | 2-Ethoxy-4-((methylamino)methyl)phenol | |
| Molecular Formula | C₁₀H₁₅NO₂ | Confirmed via elemental count |
| Molecular Weight | 181.23 g/mol | Average mass for stoichiometry |
| Monoisotopic Mass | 181.1103 Da | For High-Resolution MS (HRMS) |
| Exact Mass | 181.110279 Da | |
| Structural Class | Phenethylamine / Benzylamine | Ethylvanillin derivative |
| Predicted LogP | ~1.1 - 1.4 | Lipophilic, CNS penetrant potential |
| H-Bond Donors | 2 | Phenolic -OH, Amine -NH |
| H-Bond Acceptors | 3 | Phenolic O, Ether O, Amine N |
Structural Logic
The molecule consists of a catechol backbone where:
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Position 1: Hydroxyl group (-OH).[1]
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Position 2: Ethoxy group (-OCH₂CH₃), replacing the methoxy group found in natural vanillyl compounds.
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Position 4: (Methylamino)methyl group (-CH₂NHCH₃), providing basicity and solubility.
Synthetic Methodology: Reductive Amination
Objective: Synthesis of 2-Ethoxy-4-((methylamino)methyl)phenol from 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin).
Mechanism: The synthesis follows a standard Reductive Amination pathway. The aldehyde carbonyl of ethylvanillin condenses with methylamine to form an imine (Schiff base) intermediate, which is subsequently reduced to the secondary amine.
Reaction Scheme (DOT Visualization)
The following diagram illustrates the reaction flow, reagents, and intermediate states.
Figure 1: Reductive amination pathway converting Ethylvanillin to the target amine via an imine intermediate.[2]
Detailed Protocol
Reagents:
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Precursor: 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin) [CAS: 121-32-4].[3]
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Amine Source: Methylamine (33% in EtOH or 2M in THF).
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Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄). STAB is preferred for reducing aldehyde-imines selectively without reducing the aldehyde itself if excess is present.
Step-by-Step Workflow:
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Imine Formation: Dissolve 10 mmol of Ethylvanillin in anhydrous Methanol (MeOH) or Dichloromethane (DCM). Add 1.2 equivalents of Methylamine. Stir at room temperature for 2 hours.
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Checkpoint: Solution often turns yellow due to imine formation.
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Reduction: Cool the mixture to 0°C. Add 1.5 equivalents of the reducing agent (STAB) portion-wise to control hydrogen gas evolution.
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Quenching: Stir overnight at room temperature. Quench with saturated NaHCO₃ solution.
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Extraction: Extract the organic layer with DCM. The product is amphoteric; ensure pH is basic (> pH 9) to keep the amine deprotonated for organic extraction.
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Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH gradient).
Analytical Validation (QC)
Trustworthiness in chemical biology relies on rigorous characterization. The following spectral features confirm the identity of the synthesized molecule.
Analytical Workflow (DOT Visualization)
Figure 2: Quality Control workflow highlighting critical checkpoints for structural verification.
Mass Spectrometry (ESI-MS)
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Ionization Mode: Electrospray Ionization (Positive Mode).
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Predicted Parent Ion [M+H]⁺: 182.12 Da.
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Fragmentation Pattern:
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m/z 182 → 151 (Loss of -NH₂CH₃, benzylic cleavage).
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m/z 151 → 123 (Loss of -C₂H₄ from ethoxy group).
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Proton NMR (¹H-NMR) Prediction (300 MHz, CDCl₃)
Distinguishing this compound from its methoxy-analog (Vanillyl derivative) is critical. Look for the Ethoxy signature .
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |
| 1.45 | Triplet (t) | 3H | -OCH₂CH₃ | Key differentiator from methoxy (singlet) |
| 2.45 | Singlet (s) | 3H | -NHCH₃ | N-Methyl group |
| 3.70 | Singlet (s) | 2H | Ar-CH₂ -NH | Benzylic methylene |
| 4.10 | Quartet (q) | 2H | -OCH₂ CH₃ | Couples with triplet at 1.45 |
| 6.7 - 6.9 | Multiplet | 3H | Ar-H | Aromatic protons (ABX system) |
Pharmaceutical Relevance & Applications
This molecule serves as a versatile scaffold in medicinal chemistry.
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Bioisosterism: The replacement of a Methoxy group (in Vanillin) with an Ethoxy group increases lipophilicity (LogP). This is often used to modulate the metabolic stability and blood-brain barrier (BBB) permeability of drug candidates targeting the CNS.
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TRPV1 Ligands: Compounds with this 4-hydroxy-3-alkoxybenzylamine core are structural precursors to Capsaicinoids. Modifying the N-alkyl chain (currently methyl) allows researchers to tune agonist/antagonist activity at the Vanilloid Receptor 1 (TRPV1), a key target for pain management.
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Fragment-Based Drug Design (FBDD): With a molecular weight < 200 Da, this molecule is an ideal "fragment" for screening libraries, adhering to the "Rule of Three" for fragments (MW < 300, H-bond donors/acceptors ≤ 3).
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8467, Ethylvanillin. Retrieved from [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol validation). Retrieved from [Link]
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Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Context for druggability/LogP). Retrieved from [Link]
